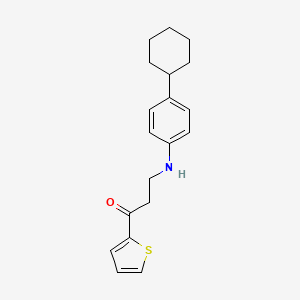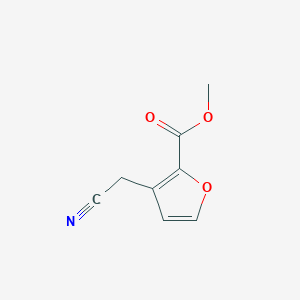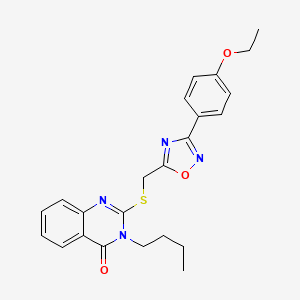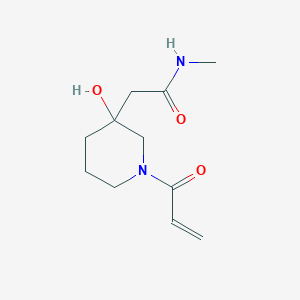
3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone, also known as 4-CPA, is a synthetic compound with a variety of potential applications in the scientific research field. 4-CPA is a cyclic amide derivative that has been studied for its potential use as a ligand in the synthesis of novel compounds, as well as for its potential use in various biomedical applications.
科学的研究の応用
3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone has a variety of potential applications in the scientific research field. For instance, this compound can be used as a ligand in the synthesis of novel compounds, such as peptides and pharmaceuticals. Additionally, this compound can be used as a catalyst in the synthesis of various compounds, such as amines and amides. Furthermore, this compound has potential applications in the biomedical field, as it has been studied for its potential use as an anti-cancer agent, as well as for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
作用機序
The mechanism of action of 3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone is not yet fully understood. However, it is believed that this compound binds to certain receptors in the body, such as the serotonin receptor, and modulates their activity. Additionally, this compound is believed to interact with certain enzymes in the body, such as cytochrome P450 enzymes, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound has a variety of effects on the body, including the modulation of serotonin and dopamine levels, as well as the modulation of various enzymes, such as cytochrome P450 enzymes. Additionally, this compound has been studied for its potential use as an anti-cancer agent, as well as for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
実験室実験の利点と制限
3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone has a variety of advantages for lab experiments. For instance, this compound is relatively easy to synthesize, and can be synthesized in a variety of ways. Additionally, this compound is relatively stable, and can be stored at room temperature for extended periods of time. Furthermore, this compound is relatively non-toxic, and can be safely handled in the laboratory.
However, there are also a few limitations for lab experiments involving this compound. For instance, this compound is not soluble in water, and thus can be difficult to work with in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, and thus can be difficult to work with in organic solvents. Furthermore, the mechanism of action of this compound is not yet fully understood, and thus it can be difficult to study the effects of this compound in the laboratory.
将来の方向性
There are a variety of potential future directions for research involving 3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone. For instance, further research is needed to determine the exact mechanism of action of this compound, as well as to determine its biochemical and physiological effects. Additionally, further research is needed to determine the potential applications of this compound in the biomedical field, such as its potential use as an anti-cancer agent and its potential use in the treatment of Alzheimer’s disease and other neurological disorders. Furthermore, further research is needed to determine the optimal conditions for synthesizing this compound in the laboratory, as well as to determine the optimal conditions for working with this compound in the laboratory.
合成法
3-(4-Cyclohexylanilino)-1-(2-thienyl)-1-propanone can be synthesized through a variety of methods, including the reaction of 4-chloroaniline and 2-thiophenecarboxaldehyde. This reaction is typically performed in aqueous solution at a temperature of 80°C, and yields this compound in a yield of approximately 70% after 24 hours. Additionally, this compound can be synthesized through the reaction of 4-chloroaniline and 2-thiophenecarboxylic acid, which is performed in aqueous solution at a temperature of 100°C for 24 hours, yielding this compound in a yield of approximately 80%.
特性
IUPAC Name |
3-(4-cyclohexylanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c21-18(19-7-4-14-22-19)12-13-20-17-10-8-16(9-11-17)15-5-2-1-3-6-15/h4,7-11,14-15,20H,1-3,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXMGCUWLOXJQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2977004.png)



![N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2977012.png)






![3-Benzyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2977022.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2977026.png)
